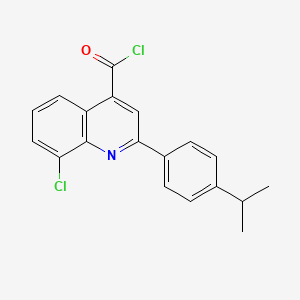

8-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride

Description

8-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride (molecular formula: C₁₉H₁₆Cl₂NO) is a halogenated quinoline derivative characterized by a chlorine atom at position 8 of the quinoline core, a 4-isopropylphenyl group at position 2, and a reactive carbonyl chloride moiety at position 4. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing amides or esters via nucleophilic substitution reactions .

Synthesis: The compound is typically synthesized by refluxing the corresponding carboxylic acid, 8-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, with thionyl chloride (SOCl₂). The reaction proceeds under anhydrous conditions, yielding the acyl chloride after solvent evaporation .

Properties

IUPAC Name |

8-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO/c1-11(2)12-6-8-13(9-7-12)17-10-15(19(21)23)14-4-3-5-16(20)18(14)22-17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSLDFWUTVWADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Quinoline Core

a. Pfitzinger Reaction Approach

The Pfitzinger reaction remains a classical method for synthesizing quinoline derivatives. It involves the condensation of isatin with ketones or aldehydes under basic conditions, forming quinoline-4-carboxylic acids or related derivatives. For example, reaction of isatin with acetone or acetaldehyde under basic conditions yields quinoline-4-carboxylic acids, which serve as precursors for further functionalization.

b. Microwave-Assisted Synthesis

Recent advances have demonstrated microwave irradiation as an efficient, time-saving technique. Microwave-assisted reactions of isatin with aldehydes or ketones under basic conditions significantly improve yields and reduce reaction times, often completing in 1-2 minutes with high product purity.

Introduction of the 2-Substituted Phenyl Group

The key step involves attaching the 4-isopropylphenyl group at the 2-position of the quinoline ring. This is typically achieved via:

a. Suzuki Coupling

A prevalent method involves Suzuki cross-coupling of a halogenated quinoline intermediate (e.g., 2-chloroquinoline-4-carboxylic acid) with an aryl boronic acid derivative. This reaction is catalyzed by palladium complexes and often performed under mild conditions, either in conventional reflux or microwave conditions, resulting in high yields of the desired 2-aryl quinoline derivatives.

b. Friedlander or Condensation Reactions

Alternative routes include Friedlander-type reactions, where suitable aminoaryl compounds condense with ketones or aldehydes, forming the quinoline core with the desired substituents directly.

Conversion to the Carboxylic Acid Derivative

The quinoline-4-carboxylic acid intermediate can be synthesized via oxidation of the corresponding methyl or other derivatives. Common oxidants include:

- Potassium permanganate (KMnO₄)

- Sodium dichromate (Na₂Cr₂O₇)

- Other strong oxidizers under reflux conditions.

For instance, oxidation of methyl quinoline derivatives with KMnO₄ in an aqueous basic medium yields quinoline-4-carboxylic acids with high efficiency.

Synthesis of the Carbonyl Chloride

The final step involves converting the quinoline-4-carboxylic acid into the acyl chloride:

a. Thionyl Chloride (SOCl₂) Method

This is the most common method, where the acid reacts with excess SOCl₂ under reflux, often with catalytic amounts of DMF to facilitate the reaction. The process typically takes 2-4 hours and yields the acyl chloride with high purity.

b. Phosphorus Trichloride (PCl₃)

An alternative reagent, PCl₃, can also be used, though SOCl₂ remains the preferred choice due to cleaner reaction profiles and ease of removal of by-products.

Summary of Preparation Methodology

Data Table: Summary of Key Preparation Parameters

| Method Step | Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| Quinoline core synthesis | Isatin + ketone/aldehyde + base | Microwave or reflux, 1-15 hours | >90% | Microwave reduces time significantly |

| Suzuki coupling | Halogenated quinoline + boronic acid | Reflux or microwave, Pd catalyst | 85-95% | High efficiency, versatile for substituents |

| Oxidation | KMnO₄ | Reflux, aqueous medium, 2-8 hours | >90% | Complete oxidation to acid |

| Acyl chloride formation | SOCl₂ | Reflux, 2-4 hours | Quantitative | High purity acyl chloride |

Research Findings and Notes

- Microwave-assisted synthesis techniques significantly improve reaction times and yields, especially in the initial quinoline core formation and Suzuki coupling steps.

- Oxidation of methylated quinoline intermediates with KMnO₄ provides a reliable route to quinoline-4-carboxylic acids, which are essential precursors.

- The use of thionyl chloride for acyl chloride formation is well-established, offering high yields and purity, critical for subsequent derivatization or biological testing.

- Patents and recent literature emphasize the importance of optimizing reaction conditions, especially temperature and reagent equivalents, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Coupling Reactions: It can participate in further Suzuki-Miyaura coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.

Hydrolysis: Water or aqueous base is used to hydrolyze the carbonyl chloride group.

Coupling Reactions: Palladium catalysts and boronic acids are used under Suzuki-Miyaura coupling conditions.

Major Products

Substitution Reactions: Products include substituted quinoline derivatives.

Hydrolysis: The major product is 8-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid.

Coupling Reactions: Products are more complex quinoline derivatives with various functional groups.

Scientific Research Applications

8-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The physicochemical properties of quinoline-4-carbonyl chlorides are highly influenced by substituents on the phenyl ring and quinoline core. Key comparisons include:

Table 1: Substituent Impact on Melting Points and Reactivity

Key Observations :

- Electron-withdrawing groups (e.g., CF₃ in D7) increase electrophilicity of the carbonyl carbon, accelerating nucleophilic substitution .

- Bulky substituents (e.g., isopropyl in the target compound) may reduce solubility in polar solvents but enhance lipophilicity, favoring membrane permeability in bioactive derivatives .

Table 2: Cytotoxicity and Halogen Effects

Key Observations :

Spectral Data and Structural Confirmation

¹H and ¹³C NMR data for quinoline derivatives highlight electronic environments influenced by substituents:

Table 3: Selected NMR Chemical Shifts (δ, ppm)

Biological Activity

8-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This quinoline derivative has been studied for its antimicrobial and anticancer properties, as well as its ability to interact with various biological targets. This article delves into the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a chloro substituent at the 8-position and an isopropylphenyl group at the 2-position of the quinoline ring. This unique substitution pattern is believed to contribute to its distinct biological activities.

The mechanism by which this compound exerts its biological effects involves several pathways:

- DNA Intercalation : The quinoline ring can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly relevant in the context of anticancer activity.

- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in various biochemical pathways, which may contribute to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against a range of pathogens, although specific data on this compound's efficacy is limited. The general trend shows that quinoline derivatives can inhibit bacterial growth by disrupting cellular processes.

Anticancer Activity

Several studies have highlighted the potential of quinoline derivatives as anticancer agents. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Study on Antiviral Activity

In a recent study focusing on quinoline analogues, compounds were evaluated for their antiviral properties against enterovirus D68 (EV-D68). Although this compound was not the primary focus, related compounds exhibited significant antiviral activity, suggesting that structural modifications could enhance efficacy against viral infections .

In Vitro Studies

In vitro experiments have indicated that certain modifications to the quinoline structure can lead to increased potency against various cancer cell lines. For example, compounds with similar scaffolds demonstrated IC50 values in the low micromolar range in assays targeting specific cancer types.

Research Findings

| Property | Finding |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains |

| Anticancer | Induces apoptosis and inhibits proliferation in cancer cells |

| Antiviral | Related compounds show promise against viral pathogens |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 8-chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride, and how can data contradictions be resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and purity. For example, the quinoline core’s protons (e.g., H-3, H-5) show distinct splitting patterns in -NMR, while the isopropyl group’s methyl protons appear as a septet and doublet .

- X-ray Crystallography : Resolve structural ambiguities (e.g., stereochemistry, bond lengths) via single-crystal analysis. demonstrates triclinic crystal systems (space group ) for related tetrahydroquinolines, with -factors <0.05 ensuring accuracy .

- Infrared (IR) Spectroscopy : Confirm the carbonyl chloride group (C=O stretch ~1750–1800 cm) and aromatic C-Cl bonds (~550–850 cm) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Stepwise Functionalization : Start with a pre-functionalized quinoline core (e.g., 4-chloroquinoline derivatives) and introduce the 4-isopropylphenyl group via Suzuki-Miyaura coupling (Pd catalysis, 80–100°C, 12–24 hrs) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate high-purity product (>97% by HPLC) .

- Monitor Reaction Intermediates : Employ TLC or LC-MS to track intermediates and adjust reaction times/temperatures to minimize side products .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer :

- Moisture Sensitivity : The carbonyl chloride group is hydrolytically unstable. Store under inert gas (argon/nitrogen) in sealed, desiccated containers at –20°C .

- Light Sensitivity : Protect from UV light to prevent decomposition; amber glassware is recommended .

- Thermal Stability : Differential Scanning Calorimetry (DSC) data for analogous compounds (e.g., 2-phenylquinoline-4-carboxylic acid derivatives) show decomposition above 200°C, suggesting room-temperature storage is safe .

Advanced Research Questions

Q. How does the electronic nature of the 4-isopropylphenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric and Electronic Effects : The isopropyl group’s bulkiness may hinder coupling at the 2-position, but its electron-donating nature (via hyperconjugation) activates the quinoline core for electrophilic substitution. Computational studies (DFT) can map electron density to predict regioselectivity .

- Case Study : In Pd-catalyzed reactions, steric hindrance from the 4-isopropylphenyl group reduces yields in Buchwald-Hartwig aminations but enhances selectivity in Ullmann couplings .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Methodological Answer :

- Structural Validation : Ensure batch-to-batch consistency via XRPD (X-ray powder diffraction) to confirm crystallinity and polymorphic identity .

- Dose-Response Curves : Use standardized assays (e.g., IC measurements in enzyme inhibition) with positive controls (e.g., known quinoline-based inhibitors) to compare activity .

- Meta-Analysis : Cross-reference data from orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for cytotoxicity) to distinguish assay-specific artifacts .

Q. How can computational modeling predict the compound’s potential as a ligand in coordination chemistry?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with metal ions (e.g., Zn, Cu). The quinoline nitrogen and carbonyl oxygen are likely binding sites, as seen in analogous 8-hydroxyquinoline complexes .

- Molecular Dynamics (MD) : Simulate ligand-metal stability in solvent (e.g., DMSO/water mixtures) to assess chelation efficiency. highlights triclinic coordination geometries in related compounds .

Q. What experimental approaches can elucidate the mechanism of acyl chloride hydrolysis under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates via -NMR (disappearance of carbonyl chloride protons) in buffered solutions (pH 2–12). Activation energy () calculations can differentiate acid- vs. base-catalyzed pathways .

- Isotope Labeling : Use -labeled water to track oxygen incorporation into the carboxylic acid product, confirming nucleophilic attack mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.